![molecular formula C4H6N4O B3051108 3-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 31100-32-0](/img/structure/B3051108.png)
3-methyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 3-methyl-1H-1,2,4-triazole-5-carboxamide involves several methods. One notable approach is the microwave-assisted synthesis from esters and amines under neutral conditions. This method achieves efficient amide formation directly from esters and amines, liberating alcohol as a by-product. Both primary and secondary aliphatic and aromatic amines can be utilized. The reaction proceeds in toluene under microwave conditions, resulting in improved yields .
Additionally, methyl 1,2,4-triazole-3-carboxylate serves as a precursor for 3-methyl-1H-1,2,4-triazole-5-carboxamide. It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Triazole derivatives, including 3-methyl-1H-1,2,4-triazole-5-carboxamide, have been explored for their antifungal activity. Compounds like ketoconazole and fluconazole (which contain a triazole scaffold) are commonly used in clinical applications to combat fungal infections .
- The triazole structure plays a crucial role in the design of anticancer drugs. For instance, vorozole , anastrozole , and letrozole are effective anticancer agents that incorporate the triazole motif .
- Triazoles have demonstrated anti-HIV activity. While ribavirin is a well-known broad-spectrum antiviral drug, other triazole derivatives may also exhibit antiviral properties .
- The triazole scaffold contributes to the development of compounds with anti-inflammatory and analgesic properties. These molecules may find applications in pain management and inflammation-related disorders .
- Triazole-containing compounds have relevance in agrochemistry. Their unique structure allows them to interact with enzymes and receptors, potentially leading to novel pesticides or herbicides .
- Beyond biological applications, triazoles are also explored in material chemistry. Researchers investigate their use in areas such as catalysis, polymers, and materials science .
Antifungal Agents
Anticancer Potential
Antiviral Activity
Anti-Inflammatory and Analgesic Effects
Agrochemical Applications
Material Chemistry
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives are a widely recognized fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Based on the known activities of similar 1,2,4-triazole derivatives, it can be inferred that this compound may have potential antiviral or antitumor effects .
properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-6-4(3(5)9)8-7-2/h1H3,(H2,5,9)(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCOOJXSBCCQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481050 | |
Record name | 3-methyl-1H-1,2,4-triazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-1,2,4-triazole-5-carboxamide | |
CAS RN |
31100-32-0 | |
Record name | 3-Methyl-1H-1,2,4-triazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31100-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-1H-1,2,4-triazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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